molecular formula C21H26N2O5S B256244 N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide

货号 B256244
分子量: 418.5 g/mol
InChI 键: PDICWPNEFZEFLM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide, also known as BRL-15572, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein-coupled receptor that is primarily expressed in the central nervous system and plays a crucial role in regulating wakefulness and arousal. BRL-15572 has shown promising results in preclinical studies as a potential treatment for sleep disorders, addiction, and obesity.

作用机制

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide is a selective antagonist of the orexin-1 receptor, which means it blocks the binding of orexin-A to the receptor. Orexin-A is a neuropeptide that is primarily produced in the hypothalamus and plays a crucial role in regulating wakefulness, arousal, and appetite. By blocking the orexin-1 receptor, N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide reduces the activity of orexin-A, leading to decreased wakefulness, reduced food intake, and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the activity of orexin-A, leading to decreased wakefulness, reduced food intake, and reduced drug-seeking behavior. It also reduces the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing, which may contribute to its efficacy in reducing drug-seeking behavior.

实验室实验的优点和局限性

One of the primary advantages of using N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in lab experiments is its selectivity for the orexin-1 receptor. This means that it can specifically target the activity of orexin-A without affecting other neurotransmitter systems. Additionally, N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has shown to have a long half-life in vivo, which allows for sustained effects.
One of the limitations of using N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in lab experiments is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, there is limited information available on the pharmacokinetics and pharmacodynamics of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in humans, which may limit its translation to clinical settings.

未来方向

There are several potential future directions for research on N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide. One area of interest is its potential as a treatment for sleep disorders, particularly narcolepsy and insomnia. Further research is needed to determine the optimal dosing and administration of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in humans and its long-term safety and efficacy.
Another area of interest is its potential as a treatment for addiction, particularly drug addiction. Further research is needed to determine the optimal dosing and administration of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in humans and its long-term safety and efficacy.
Additionally, there is potential for N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide to be used in combination with other therapies for the treatment of obesity. Further research is needed to determine the optimal dosing and administration of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide in humans and its long-term safety and efficacy in combination with other therapies.
Overall, N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide shows promising results in preclinical studies as a potential treatment for sleep disorders, addiction, and obesity. Further research is needed to determine its optimal use in humans and its long-term safety and efficacy.

合成方法

The synthesis of N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide involves the reaction of 2-(2-methoxyphenyl)ethylamine with 1-(2,3-dihydro-1-benzofuran-5-yl)piperazine, followed by sulfonation with chlorosulfonic acid. The final product is obtained after purification through column chromatography.

科学研究应用

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has been extensively studied in preclinical models to investigate its potential therapeutic applications. One of the primary areas of research is sleep disorders, particularly narcolepsy and insomnia. N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has shown to increase wakefulness and reduce sleep fragmentation in animal models of narcolepsy and insomnia.
Another area of research is addiction, specifically drug addiction. N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has been shown to reduce drug-seeking behavior in animal models of cocaine and methamphetamine addiction. This suggests that N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide may be a potential treatment for drug addiction.
Additionally, N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has been studied as a potential treatment for obesity. Orexin-1 receptor has been implicated in regulating food intake and energy expenditure, and N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide has shown to reduce food intake and body weight in animal models of obesity.

属性

产品名称

N-[2-(2-methoxyphenyl)-2-(1-piperidinyl)ethyl]-1,3-benzodioxole-5-sulfonamide

分子式

C21H26N2O5S

分子量

418.5 g/mol

IUPAC 名称

N-[2-(2-methoxyphenyl)-2-piperidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide

InChI

InChI=1S/C21H26N2O5S/c1-26-19-8-4-3-7-17(19)18(23-11-5-2-6-12-23)14-22-29(24,25)16-9-10-20-21(13-16)28-15-27-20/h3-4,7-10,13,18,22H,2,5-6,11-12,14-15H2,1H3

InChI 键

PDICWPNEFZEFLM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4

规范 SMILES

COC1=CC=CC=C1C(CNS(=O)(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。